N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, also known as EGF816, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide works by binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell growth, proliferation, and survival, and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been shown to have minimal effects on normal cells, suggesting a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is its high selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some tumors may have mutations or alterations in other signaling pathways that bypass EGFR.
Direcciones Futuras
There are several potential future directions for research on N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide. One area of interest is the development of combination therapies that can enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, which could help guide patient selection and treatment strategies. Finally, further studies are needed to determine the optimal dosing and administration schedules for N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide in clinical settings.
Métodos De Síntesis
The synthesis of N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide involves several steps, starting with the reaction of 9-ethylcarbazole with 3-fluorophenol to form N-(9-ethylcarbazol-3-yl)-3-fluorophenol. This intermediate is then converted to the final product, N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide, through a series of chemical reactions involving acylation and deprotection steps.
Aplicaciones Científicas De Investigación
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide is highly selective for EGFR and exhibits potent antitumor activity against various types of cancer cells, including those that are resistant to current EGFR inhibitors. N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-2-25-20-9-4-3-8-18(20)19-13-16(10-11-21(19)25)24-22(26)14-27-17-7-5-6-15(23)12-17/h3-13H,2,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCMJGNVHXEVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=CC=C3)F)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-2-(3-fluorophenoxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.